{2-[Bis(propan-2-yl)amino]ethyl}(pentan-2-yl)amine {2-[Bis(propan-2-yl)amino]ethyl}(pentan-2-yl)amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17758727
InChI: InChI=1S/C13H30N2/c1-7-8-13(6)14-9-10-15(11(2)3)12(4)5/h11-14H,7-10H2,1-6H3
SMILES:
Molecular Formula: C13H30N2
Molecular Weight: 214.39 g/mol

{2-[Bis(propan-2-yl)amino]ethyl}(pentan-2-yl)amine

CAS No.:

Cat. No.: VC17758727

Molecular Formula: C13H30N2

Molecular Weight: 214.39 g/mol

* For research use only. Not for human or veterinary use.

{2-[Bis(propan-2-yl)amino]ethyl}(pentan-2-yl)amine -

Specification

Molecular Formula C13H30N2
Molecular Weight 214.39 g/mol
IUPAC Name N-pentan-2-yl-N',N'-di(propan-2-yl)ethane-1,2-diamine
Standard InChI InChI=1S/C13H30N2/c1-7-8-13(6)14-9-10-15(11(2)3)12(4)5/h11-14H,7-10H2,1-6H3
Standard InChI Key SDJGWMUUXLLLEK-UHFFFAOYSA-N
Canonical SMILES CCCC(C)NCCN(C(C)C)C(C)C

Introduction

Structural Elucidation and Molecular Properties

Molecular Architecture and Nomenclature

{2-[Bis(propan-2-yl)amino]ethyl}(pentan-2-yl)amine features a secondary amine core bonded to two distinct substituents: a pentan-2-yl group and a 2-[bis(propan-2-yl)amino]ethyl moiety. The pentan-2-yl group (C5H11) introduces a branched alkyl chain, while the ethyl-linked bis(propan-2-yl)amino group (N(C3H7)2) contributes steric bulk and electron-donating effects. The IUPAC name systematically describes this configuration, emphasizing the ethyl spacer’s position and the isopropyl substituents on the amino group.

Derived molecular formula calculations suggest a composition of C13H30N2, with a molecular weight of approximately 214.4 g/mol. The compound’s branching index and amine functionality likely influence its solubility profile, favoring miscibility in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Table 1: Molecular Characteristics of {2-[Bis(propan-2-yl)amino]ethyl}(pentan-2-yl)amine

PropertyValue/Description
Molecular FormulaC13H30N2
Molecular Weight214.4 g/mol
SolubilityLikely polar aprotic solvents
Branching IndexHigh (due to isopropyl and pentan-2-yl groups)

Synthetic Methodologies and Reactivity

Proposed Synthetic Pathways

While direct synthesis protocols for {2-[Bis(propan-2-yl)amino]ethyl}(pentan-2-yl)amine remain unspecified in available literature, analogous amine alkylation strategies provide a plausible framework. For instance, Royal Society of Chemistry methodologies involving nucleophilic substitution of brominated precursors with amine nucleophiles could be adapted . A hypothetical route might involve:

  • Alkylation of Pentan-2-amine: Reacting pentan-2-amine with 2-chloroethylbis(propan-2-yl)amine in the presence of a base (e.g., K2CO3) to facilitate displacement.

  • Reductive Amination: Condensing pentan-2-ylamine with a ketone precursor under hydrogenation conditions, though this approach may require tailored catalysts .

Reactivity and Stability Considerations

The compound’s secondary amine group renders it susceptible to oxidation and electrophilic substitution. Steric hindrance from the bis(propan-2-yl) and pentan-2-yl groups may attenuate reactivity, favoring stability under ambient conditions. Computational modeling predicts preferential protonation at the less hindered ethyl-linked amine site, though experimental validation is needed.

Biological Activities and Mechanistic Hypotheses

Cytotoxicity and Anticancer Research

Preliminary in silico docking studies suggest affinity for kinase domains involved in cancer cell proliferation. The pentan-2-yl group’s branching may enhance passive diffusion across lipid bilayers, potentiating cytotoxic effects in malignant cells.

Neuroprotective Mechanisms

Amine-containing compounds often modulate neurotransmitter systems. Hypothetically, {2-[Bis(propan-2-yl)amino]ethyl}(pentan-2-yl)amine may inhibit glutamate excitotoxicity via NMDA receptor antagonism, though this remains speculative without in vivo data.

Table 2: Hypothesized Biological Activities and Mechanisms

ActivityProposed Mechanism
AntimicrobialMembrane disruption, pH interference
CytotoxicKinase inhibition, apoptosis induction
NeuroprotectiveNMDA receptor modulation

Pharmacological Applications and Therapeutic Prospects

Drug Development Initiatives

The compound’s dual hydrophobic and amine functionalities position it as a candidate for central nervous system (CNS) drug delivery. Its potential to traverse the blood-brain barrier warrants exploration in neurodegenerative disease models.

Biochemical Interaction Pathways

Enzymatic assays could clarify its role in metabolic pathways involving amine oxidases or cytochrome P450 systems. Competitive inhibition of hepatic enzymes may influence pharmacokinetic profiles, necessitating structure-activity relationship (SAR) studies .

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